5-(1-(3-Chlorophenyl)ethoxy)quinazoline-2,4-diamine
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Overview
Description
D153249 is a promoter of spinal muscular atrophy (SMA).
Scientific Research Applications
Hypotensive Agents
5-(1-(3-Chlorophenyl)ethoxy)quinazoline-2,4-diamine has been studied for its hypotensive properties, particularly for its potential in relaxing blood vessels. Certain derivatives of quinazoline, including ones with chlorophenyl groups, have shown significant activity in this area. For example, a study by Eguchi et al. (1991) discovered that certain quinazoline compounds with various substitutions showed hypotensive effects, with some being considerably more potent than standard treatments like papaverine (Eguchi, Sasaki, Sugimoto, Ebisawa, & Ishikawa, 1991).
Antimicrobial Agents
Research has also explored the antimicrobial applications of quinazoline derivatives. Desai et al. (2011) synthesized several quinazoline compounds and tested them for antibacterial and antifungal activities, finding that some derivatives displayed excellent activity against bacteria like Escherichia coli and Staphylococcus aureus (Desai, Dodiya, Bhatt, & Kumar, 2011).
Antitumor Agents
The potential use of quinazoline derivatives as antitumor agents has been a significant area of research. Abdel Gawad et al. (2010) synthesized new derivatives of quinazolin-4(3H)-ones and found that some showed broad-spectrum antitumor effectiveness against various cell lines, indicating their potential as templates for developing potent antitumor agents (Abdel Gawad, Georgey, Youssef, & El-Sayed, 2010).
Imaging Agents in Medicine
Quinazoline derivatives have also been researched for their use in medical imaging. Fernandes et al. (2008) investigated quinazoline derivatives labeled with technetium-99m, aiming to develop a biomarker for EGFR-TK imaging. This research is pivotal for advancing diagnostic capabilities in oncology (Fernandes, Santos, Santos, Pietzsch, Kunstler, Kraus, Rey, Margaritis, Bourkoula, Chiotellis, Paravatou‐Petsotas, & Pirmettis, 2008).
properties
Product Name |
5-(1-(3-Chlorophenyl)ethoxy)quinazoline-2,4-diamine |
---|---|
Molecular Formula |
C16H15ClN4O |
Molecular Weight |
314.77 g/mol |
IUPAC Name |
5-(S)-[1-(3-Chlorophenyl)ethoxyl]quinazoline-2,4-diamine |
InChI |
InChI=1S/C16H15ClN4O/c1-9(10-4-2-5-11(17)8-10)22-13-7-3-6-12-14(13)15(18)21-16(19)20-12/h2-9H,1H3,(H4,18,19,20,21) |
InChI Key |
IDHINEMSCUFEIP-UHFFFAOYSA-N |
SMILES |
NC1=NC(N)=C2C(OC(C3=CC=CC(Cl)=C3)C)=CC=CC2=N1 |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)OC2=CC=CC3=C2C(=NC(=N3)N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
D-153249; D 153249; D153249 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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